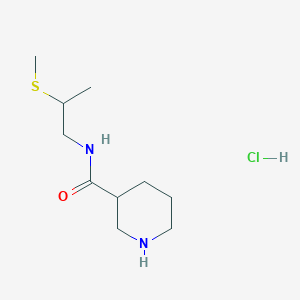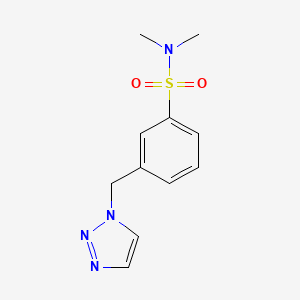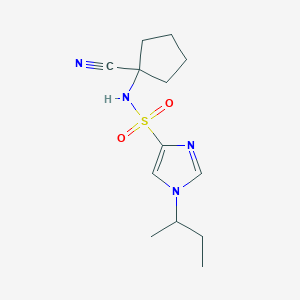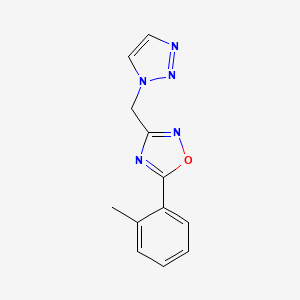![molecular formula C11H19N3O2 B7632859 N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Aplicaciones Científicas De Investigación
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide has been found to have potential applications in biomedical research, particularly in the field of cancer treatment. Studies have shown that N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide works by inhibiting the activity of enzymes called histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the reduction of inflammation. N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide has also been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide could focus on developing more efficient synthesis methods, improving its solubility in water, and exploring its potential applications in other areas of biomedical research, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies could investigate the mechanisms by which N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide induces apoptosis and inhibits cancer cell growth, which could lead to the development of more effective cancer treatments.
Métodos De Síntesis
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide can be synthesized through a multistep process that involves the reaction of 3-(1-hydroxyethyl)pyrazole with butanoyl chloride, followed by a reaction with 2-amino-2-methyl-1-propanol. The resulting product is N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide, which can be purified through recrystallization.
Propiedades
IUPAC Name |
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-8(2)12-11(16)7-14-6-5-10(13-14)9(3)15/h5-6,8-9,15H,4,7H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVQWFFMGVIHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC(=N1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)


![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)

![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)
![N-[1-(oxan-4-yl)propan-2-yl]-5-pyridin-2-yl-1H-pyrazol-4-amine](/img/structure/B7632825.png)

![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)

![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)